Glucagon-like peptide-1 (7-37) acetate is a biologically active peptide derived from the proglucagon precursor, primarily produced in the intestinal L-cells. It plays a significant role in glucose metabolism and insulin secretion. The peptide is classified as an incretin, which means it enhances insulin secretion in response to nutrient ingestion, particularly glucose. The two main forms of glucagon-like peptide-1 are glucagon-like peptide-1 (7-36) amide and glucagon-like peptide-1 (7-37), with the former being amidated at its C-terminus, which may enhance its stability and potency .
The synthesis of glucagon-like peptide-1 (7-37) can be achieved through various methods, including solid-phase peptide synthesis and recombinant DNA technology. Solid-phase synthesis allows for the stepwise addition of amino acids to form the peptide chain, while recombinant techniques involve expressing the proglucagon gene in host cells, followed by enzymatic cleavage to yield the active peptide.
Both methods can yield high-purity glucagon-like peptide-1 (7-37) suitable for research and therapeutic applications .
Glucagon-like peptide-1 (7-37) consists of 31 amino acids. The sequence is crucial for its biological activity, with specific residues contributing to receptor binding and activation. The secondary structure features two alpha-helices separated by a linker region, which is essential for its interaction with the glucagon-like peptide-1 receptor .
The molecular formula for glucagon-like peptide-1 (7-37) is , with a molecular weight of approximately 3485.5 g/mol. Its structure can be represented as follows:
Glucagon-like peptide-1 (7-37) undergoes several biochemical reactions that are critical for its function:
The receptor activation leads to downstream effects such as enhanced insulin secretion from pancreatic beta cells and modulation of gastric emptying and appetite regulation .
The mechanism of action of glucagon-like peptide-1 (7-37) involves several key steps:
Research indicates that glucagon-like peptide-1 (7-37) not only stimulates insulin release but also inhibits glucagon secretion and promotes satiety, making it a critical regulator of glucose homeostasis .
Glucagon-like peptide-1 (7-37) is typically presented as a white to off-white powder. It is soluble in water and exhibits stability under controlled conditions.
The chemical properties include:
Relevant data includes its solubility profile and stability under various conditions, which are crucial for formulation in therapeutic applications .
Glucagon-like peptide-1 (7-37) has several important applications in scientific research and medicine:
The concept of gut-derived factors influencing pancreatic function dates back to 1902, when Bayliss and Starling discovered secretin, demonstrating the intestine's endocrine capacity [2] [9]. This laid the groundwork for the "incretin effect" – the phenomenon where oral glucose elicits greater insulin secretion than intravenous administration. By the 1930s, LaBarre had coined the term "incretin" (INtestine seCRETion Insulin) to describe glucose-lowering factors from intestinal extracts [3] [9]. For decades, the molecular identity of incretins remained elusive until the isolation of gastric inhibitory polypeptide (GIP) in the 1970s. However, GIP's immunological depletion did not abolish the incretin effect, suggesting the existence of additional mediators [3]. Concurrent research into intestinal "glucagon-like immunoreactivity" revealed peptides distinct from pancreatic glucagon, eventually leading to the identification of glucagon-like peptide-1 (GLP-1) as the second major incretin [2] [6]. This evolutionary conservation of gut-pancreas crosstalk highlights its fundamental role in metabolic efficiency, allowing organisms to anticipate and respond to nutrient influx.
The discovery of GLP-1 is inextricably linked to advances in molecular biology. In the early 1980s, recombinant DNA techniques enabled the decoding of the proglucagon gene sequence across species (anglerfish, rat, hamster, bovine, human) [1] [2] [9]. These sequences revealed that proglucagon, a 180-amino acid precursor, contained glucagon and two additional glucagon-related peptides: GLP-1 and GLP-2 [1] [2]. Tissue-specific post-translational processing dictated the final bioactive products:
Initial immunochemical studies of intestinal extracts detected multiple immunoreactive forms. The major bioactive GLP-1 peptides were found to be smaller than the predicted full-length GLP-1(1-37), suggesting further proteolytic processing within L-cells [1] [2].
The critical breakthrough came in 1986-1987. Mojsov and colleagues identified GLP-1(7-37) and GLP-1(7-36)amide as the predominant circulating forms released from intestinal L-cells in response to nutrients [1] [7]. Crucially, Drucker et al. (1987) demonstrated that these N-terminally truncated peptides, not GLP-1(1-37), possessed potent biological activity [1] [4]. Key findings established GLP-1(7-37) as a major bioactive hormone:
Table 1: Key Properties of Major GLP-1 Isoforms Identified in the 1980s
GLP-1 Isoform | Origin | Receptor Binding (RIN cells) | cAMP Stimulation | Insulin Secretion Stimulation | Critical Structural Features |
---|---|---|---|---|---|
GLP-1(1-37) | Proglucagon translation | >300-fold reduction vs (7-37) | Inactive (≤5 nM) | No (at physiological doses) | N-terminal extension blocks receptor interaction |
GLP-1(7-37) | L-cell processing | High affinity | Potent (EC50 ~0.5-5 nM) | Potent (Glucose-dependent) | His7 essential; C-terminal Gly37 |
GLP-1(7-36)amide | L-cell processing | Equipotent to (7-37) | Potent (EC50 ~0.5-5 nM) | Potent (Glucose-dependent) | His7 essential; C-terminal Arg36-amide |
GLP-1(9-36)amide | DPP-4 degradation product | Very low affinity | Antagonist | No | Lacks N-terminal His7-Ala8 dipeptide |
The discovery of GLP-1(7-37) and GLP-1(7-36)amide as the physiologically relevant incretins marked a paradigm shift, redirecting therapeutic efforts towards these truncated peptides and their stabilization. GLP-1 (7-37) acetate refers to the acetate salt form of the bioactive GLP-1(7-37) peptide, commonly used for research and pharmaceutical formulation due to its stability and solubility [4].
CAS No.: 116714-47-7
CAS No.: 1981-49-3
CAS No.: 19275-47-9
CAS No.:
CAS No.: 1356964-77-6
CAS No.: